molecular formula C21H32BNO5 B13339165 Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B13339165
M. Wt: 389.3 g/mol
InChI Key: MEPORFDFYOXZFE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 2-[4-(2,2-dimethylpropanoylamino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C21H32BNO5/c1-9-26-17(24)13-14-10-11-16(23-18(25)19(2,3)4)15(12-14)22-27-20(5,6)21(7,8)28-22/h10-12H,9,13H2,1-8H3,(H,23,25)

InChI Key

MEPORFDFYOXZFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is distinguished by its pivalamido substituent and meta-substituted boronate ester . Below is a comparative analysis of structurally similar compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Synthesis Method References
Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 2390149-55-8 C₂₁H₃₂BNO₅ 4-pivalamido, 3-boronate 389.29 Kinase inhibitors, medicinal chemistry Commercial synthesis (exact method not disclosed)
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 859169-20-3 C₁₆H₂₃BO₄ 4-boronate 302.16 Cross-coupling intermediates Palladium-catalyzed borylation of aryl halides
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate 1639958-04-5 C₁₅H₂₂BNO₄ Pyridine-2-yl boronate 291.15 Heterocyclic drug synthesis Unspecified (commercially available)
Ethyl 2-benzamido-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate N/A C₂₃H₂₇BN₂O₅ 2-benzamido, 4-boronate 422.29 Boron-containing peptidomimetics Carbodiimide-mediated coupling
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester 811841-45-9 C₁₅H₂₁BO₅ 4-acetoxy, 3-methoxy 292.14 ROS-inducible DNA cross-linkers Thionyl chloride-mediated esterification

Functional and Reactivity Differences

  • Electronic Effects : Pyridine-containing analogs (e.g., CAS 1639958-04-5) exhibit altered electronic properties due to the nitrogen atom, enhancing coordination with transition metals in catalysis .
  • Biological Activity : The benzamido analog (CAS N/A) shows applications in peptidomimetics, whereas the target compound’s pivalamido group may improve target selectivity in kinase inhibition .

Biological Activity

Ethyl 2-(4-pivalamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₇BO₄
  • Molecular Weight : 294.19 g/mol
  • CAS Number : 1166829-70-4
  • Structure :

Chemical Structure

Pharmacological Properties

This compound exhibits several biological activities that are significant in pharmacology:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The presence of the dioxaborolane moiety is believed to enhance its activity by facilitating interactions with biological targets involved in cell cycle regulation.
  • Antimicrobial Properties : Some derivatives of dioxaborolane compounds have shown promise as antimicrobial agents. Research indicates that modifications to the boron-containing structure can lead to enhanced efficacy against bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be leveraged in therapeutic contexts where modulation of enzyme activity is desired.

The biological mechanisms underlying the activity of this compound include:

  • Targeting Cellular Pathways : The compound's structure allows it to interact with proteins involved in signal transduction pathways, potentially leading to altered cellular responses.
  • Modulation of Gene Expression : It may influence gene expression patterns through epigenetic mechanisms or by directly binding to DNA/RNA structures.

Case Studies

Several studies have explored the biological effects of similar compounds or derivatives:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that compounds with dioxaborolane structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy :
    • Research conducted by Smith et al. (2020) evaluated various boron-containing compounds against Staphylococcus aureus and found that certain derivatives showed notable antibacterial activity, suggesting potential applications in treating resistant infections.
  • Enzyme Inhibition Studies :
    • A recent investigation into the enzyme inhibition capabilities of boron compounds indicated that modifications in the boron structure could enhance selectivity and potency against specific targets like carbonic anhydrases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferationJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureusSmith et al., 2020
Enzyme InhibitionModulation of carbonic anhydrase activityRecent Enzyme Studies

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing ethyl 2-(4-pivalamido-3-boronated phenyl)acetate derivatives?

Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or esterification reactions. For example:

  • Esterification : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromoacetate in anhydrous THF under reflux with cesium carbonate as a base .
  • Purification : Column chromatography (SiO₂, gradient elution with pentane/EtOAc) is critical to isolate the product, with yields ranging from 33% to 44% depending on substituent steric effects .

Q. Q2. How can I confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer :

  • Analytical Techniques :
    • GC/MS : Monitor purity (>95% by GC) and molecular ion peaks (e.g., m/z 290.17 for the ethyl ester derivative) .
    • NMR : Key signals include the pinacol boronate group (δ ~1.3 ppm for methyl groups) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
  • Storage : Store at <15°C in anhydrous conditions to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the pivalamido group influence cross-coupling efficiency in Pd-catalyzed reactions?

Methodological Answer :

  • Steric Effects : The bulky pivalamido group can hinder transmetallation in Suzuki-Miyaura couplings, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with triphenylphosphine ligands) .
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) on the phenyl ring enhance electrophilicity, improving oxidative addition to Pd(0). Contrast this with electron-donating groups, which may require higher temperatures (e.g., 60–80°C) .

Q. Q4. What strategies mitigate protodeboronation during functionalization of the boronate ester?

Methodological Answer :

  • Reaction Conditions :
    • Use mild bases (e.g., NaHCO₃) instead of strong bases like Cs₂CO₃ to minimize boronate degradation .
    • Avoid prolonged heating; microwave-assisted synthesis can reduce reaction times .
  • Additives : Include 1% Et₃N in chromatographic purification to stabilize the boronate ester .

Q. Q5. How can I resolve contradictions in reported yields for similar derivatives?

Methodological Answer :

  • Case Study : Ethyl 2-(4-fluoro-3-boronated phenyl)acetate shows yields from 33% to 43% due to:
    • Solvent Choice : THF vs. dioxane (higher polarity solvents improve solubility but may promote side reactions) .
    • Purification : Neutralization with 1N HCl post-reaction minimizes ester hydrolysis, improving yield reproducibility .

Mechanistic and Design-Focused Questions

Q. Q6. What is the role of the pinacol boronate group in intramolecular charge transfer (ICT) studies?

Methodological Answer :

  • The boronate ester acts as an electron-deficient moiety in donor-π-acceptor (D-π-A) systems, facilitating ICT. For example:
    • In meta-terphenyl dyads, the boronate group stabilizes charge-separated states, as confirmed by fluorescence quenching and DFT calculations .
  • Experimental Design : Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to quantify ICT kinetics .

Q. Q7. How do competing reaction pathways (e.g., β-hydride elimination vs. reductive elimination) affect product distribution in allylboration?

Methodological Answer :

  • Catalyst Tuning : Bulky ligands (e.g., XPhos) favor reductive elimination over β-hydride elimination in Pd-catalyzed reactions .
  • Substrate Design : Allylboronates with electron-deficient aryl groups suppress undesired pathways, as seen in cyclobutene synthesis (80% yield with 9:1 selectivity) .

Troubleshooting and Optimization

Q. Q8. How do I address low yields in multi-step syntheses involving this compound?

Methodological Answer :

  • Stepwise Optimization :
    • Boronate Installation : Ensure anhydrous conditions (e.g., molecular sieves) during pinacol ester formation .
    • Coupling Reactions : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with ligand) to enhance turnover .
  • Yield Tracking : Use LC-MS to identify intermediates and byproducts (e.g., protodeboronated species at m/z 212) .

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